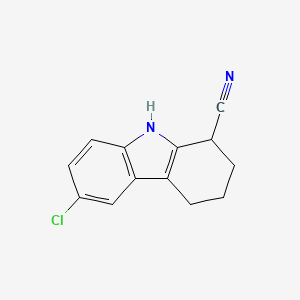

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

Descripción

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a heterocyclic compound featuring a partially saturated carbazole core with a chlorine atom at position 6 and a cyano group (-CN) at position 1. Its molecular framework combines a tetrahydrocarbazole scaffold with electron-withdrawing substituents, rendering it a structurally unique candidate for pharmaceutical and agrochemical applications. The compound has been synthesized via oxidative dearomatization of indole derivatives, as demonstrated in protocols involving trimethylsilylcyanide and TMSOTf (trimethylsilyl triflate) . Spectral characterization (¹H NMR, ¹³C NMR, IR, and HRMS) confirms its structure, with distinct signals for the cyano group (IR: ~2225 cm⁻¹) and the tetrahydrocarbazole backbone .

Propiedades

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEKWFLEYGZHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile typically involves the reaction of carbazole derivatives with chlorinating agents. One common method includes the reaction of 6-chloro-1,2,3,4-tetrahydrocarbazole with cyanogen bromide under basic conditions to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted carbazole derivatives.

Aplicaciones Científicas De Investigación

Selective SIRT1 Inhibition

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is primarily recognized for its role as a selective inhibitor of SIRT1 (Sirtuin 1) . This enzyme is involved in various cellular processes including aging, transcription regulation, and stress responses. The compound exhibits an IC50 value of approximately 98 nM , indicating its potency as an inhibitor .

Therapeutic Implications :

- Cancer Treatment : Research indicates that inhibition of SIRT1 can enhance p53 acetylation following DNA damage, which may improve the efficacy of cancer therapies by promoting apoptosis in cancer cells .

- Metabolic Disorders : The compound has potential applications in treating metabolic diseases such as obesity and diabetes by modulating metabolic pathways influenced by SIRT1 activity .

- Neurodegenerative Diseases : Conditions like Alzheimer's and Parkinson's disease may benefit from the neuroprotective effects attributed to SIRT1 inhibition, as it plays a role in neuronal survival and function .

In Vivo Studies

Several studies have explored the effects of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile in animal models:

- Intestinal Morphological Changes : In a study involving C57BL/6 N mice, the compound was administered to assess its impact on intestinal morphology and crypt cell apoptosis. Results showed significant changes in intestinal architecture post-treatment .

- Mitochondrial Function : The compound was tested on human cancer cell lines (MCF-7 and HCT116) to evaluate its influence on mitochondrial ATP production. The findings suggested that SIRT1 inhibition could lead to altered energy metabolism in cancer cells .

- Epilepsy Models : In rat models of epileptogenesis induced by kainic acid, the compound was infused intracerebroventricularly to study its effects on SIRT1 activity during seizures. The results indicated a potential neuroprotective role during epileptic episodes .

Mecanismo De Acción

The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile are best understood through comparison with related tetrahydrocarbazole and indole derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Tetrahydrocarbazole Derivatives

Key Observations:

Substituent Effects on Bioactivity: The chlorine atom at position 6 enhances molecular stability and lipophilicity, as seen in 3b and the target compound. This modification is critical for interactions with hydrophobic enzyme pockets, as evidenced by EX-527’s SIRT1 inhibition . However, biological data for the carbonitrile variant remain speculative .

Functional Group Diversity: Nitro-substituted analogs (e.g., 15a) exhibit pronounced herbicidal activity, likely due to enhanced electrophilicity and radical-scavenging capacity . Hydroxy-substituted derivatives (e.g., 3-hydroxy-6-carbonitrile) form intramolecular hydrogen bonds, which may influence crystallization behavior and solubility .

Structural Insights from Crystallography: X-ray studies of related tetrahydrocarbazoles (e.g., 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile) reveal planar carbazole cores and non-covalent interactions critical for molecular packing . These findings suggest that the target compound’s cyano group may participate in similar intermolecular interactions.

Actividad Biológica

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile (CAS No. 49843-98-3), commonly referred to as Selisistat or EX-527, is a compound of significant interest due to its biological activities, particularly as a selective inhibitor of SIRT1 (Sirtuin 1). This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₃H₁₃ClN₂O

- Molecular Weight : 248.71 g/mol

- CAS Number : 49843-98-3

- IC50 for SIRT1 : 98 nM

Selisistat selectively inhibits SIRT1 without significantly affecting other sirtuin family members or class I and II histone deacetylases (HDACs). This selectivity is crucial for its therapeutic potential, particularly in conditions where SIRT1 modulation is beneficial.

Inhibition of SIRT1

Selisistat's primary mechanism is the inhibition of SIRT1, which plays a vital role in regulating cellular processes such as metabolism, aging, and stress responses. By inhibiting SIRT1, Selisistat has been shown to:

- Increase p53 acetylation following DNA damage, promoting apoptosis in cancer cells .

- Exhibit potential anti-cancer properties by enhancing the efficacy of chemotherapeutic agents .

Anti-Cancer Activity

Research indicates that Selisistat can inhibit the growth of various cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).

- Findings : Compounds derived from carbazole structures demonstrated significant cytotoxicity against these cell lines with minimal toxicity to normal cells .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HepG2 | 12.5 | Inhibition of growth |

| HCT116 | 15.0 | Induction of apoptosis |

| MCF7 | 10.0 | Growth inhibition |

Neuroprotective Effects

Selisistat has been investigated for its neuroprotective effects in models of neurodegenerative diseases:

- It has shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis in models of Alzheimer's disease .

Case Study 1: Cancer Therapy

In a study evaluating the anti-cancer efficacy of Selisistat:

- Researchers treated HepG2 cells with varying concentrations of Selisistat.

- Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotection

In a model simulating Alzheimer's disease:

- Selisistat treatment resulted in reduced levels of pro-inflammatory cytokines and improved neuronal survival rates compared to untreated controls.

Q & A

Q. What are the key parameters to optimize in the synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, and how can reaction conditions be systematically evaluated?

- Methodological Answer : Synthesis optimization should focus on:

- Catalyst selection : Use acid/base catalysts (e.g., acetic acid in acetonitrile/water mixtures) to enhance cyclization efficiency .

- Temperature control : Maintain reaction temperatures between 70–80°C to avoid side reactions, as seen in analogous tetrahydrocarbazole syntheses .

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while aqueous workup ensures purity .

- Monitoring : Employ TLC or HPLC (mobile phase: acetonitrile/water/methanol with acetic acid) to track reaction progress .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile?

- Methodological Answer :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.4–7.9 ppm) and nitrile carbons (δ ~100–110 ppm). Compare with published spectra of structurally related carbazoles .

- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2225 cm⁻¹ and NH stretches at ~3400 cm⁻¹ .

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]+ at m/z 213) .

- HPLC : Utilize reverse-phase columns with acetonitrile/water gradients for purity assessment .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, pH)?

- Methodological Answer :

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., analogs show stability up to 140°C) .

- pH sensitivity : Test solubility and degradation in buffered solutions (pH 3–9) using UV-Vis spectroscopy. Carbazole derivatives often degrade under strongly acidic/basic conditions .

- Light sensitivity : Store in amber vials to prevent photodegradation, as recommended for similar heterocyclic compounds .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the cyclization steps in the synthesis of this compound?

- Methodological Answer :

- Kinetic studies : Use stopped-flow NMR or in-situ FTIR to monitor intermediates during cyclization .

- Computational modeling : Apply DFT calculations to predict transition states and regioselectivity, as demonstrated for chromeno-isoxazole derivatives .

- Isotope labeling : Introduce ²H or ¹³C labels at reactive sites (e.g., nitrile group) to trace bond formation pathways .

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile?

- Methodological Answer :

- Target identification : Screen against protein databases (e.g., PDB) using docking software (AutoDock Vina) to identify potential binding sites .

- SAR analysis : Compare with structurally similar carbazoles (e.g., antifungal carboxamides) to infer activity .

- MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability and binding free energies .

Q. What strategies resolve contradictory data between spectroscopic and chromatographic purity assessments?

- Methodological Answer :

- Cross-validation : Combine HPLC with LC-MS to correlate retention times and mass signatures .

- Crystallography : Grow single crystals and perform X-ray diffraction to confirm structural integrity .

- Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) for absolute purity quantification .

Q. How can structural derivatives of this compound be designed to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Functional group modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions .

- Prodrug design : Link the nitrile group to biodegradable esters or amides for controlled release .

- Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to improve aqueous solubility .

Q. What experimental designs are optimal for studying the compound’s interactions with biological membranes?

- Methodological Answer :

- Liposome assays : Use fluorescence anisotropy to measure membrane fluidity changes .

- Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayers .

- MD simulations : Model partitioning behavior in lipid membranes using CHARMM/GROMACS .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.